4'-O-Methylglabridin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-O-Methylglabridin can be synthesized through the methylation of glabridin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of 4’-O-Methylglabridin involves the extraction of glabridin from licorice roots followed by its methylation. The extracted glabridin is purified using column chromatography, and the methylation process is scaled up using industrial reactors .
Chemical Reactions Analysis
Types of Reactions: 4’-O-Methylglabridin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro-4’-O-Methylglabridin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Industry: Used in the cosmetic industry for its skin-whitening and anti-aging properties.
Mechanism of Action
The mechanism of action of 4’-O-Methylglabridin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-Obesity Effects: It modulates energy homeostasis by increasing energy expenditure and reducing food intake.
Anti-Inflammatory Effects: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- Glabridin
- Hispaglabridin A
- Hispaglabridin B
- 3’-Hydroxy-4’-O-Methylglabridin
Properties
CAS No. |
68978-09-6 |
---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1 |
InChI Key |
ZZAIPFIGEGQNHP-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C=C(C=C4)OC)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C |
Origin of Product |
United States |
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